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Compound of Interest

Compound Name: Flovagatran

Cat. No.: B1672847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flovagatran (TGN 255) is a potent, reversible, and direct inhibitor of thrombin, the key terminal

enzyme in the coagulation cascade.[1] With a high affinity for its target, flovagatran was

investigated for the prevention and treatment of arterial and venous thrombosis. Although its

clinical development was discontinued, the compound remains a significant molecule of

interest for researchers studying anticoagulant therapies and the role of thrombin in hemostasis

and thrombosis. This technical guide provides a comprehensive overview of the chemical

structure, properties, and available experimental data for flovagatran.

Chemical Structure and Properties
Flovagatran is a peptide boronic acid derivative. The boronic acid moiety is crucial for its

inhibitory activity, forming a reversible covalent bond with the serine residue in the active site of

thrombin.

Table 1: Chemical and Physical Properties of Flovagatran
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Property Value Source

Chemical Formula C₂₇H₃₆BN₃O₇ [2][3]

Molecular Weight 525.4 g/mol [2][3]

IUPAC Name

[(1R)-4-methoxy-1-[[(2S)-1-

[(2R)-3-phenyl-2-

(phenylmethoxycarbonylamino

)propanoyl]pyrrolidine-2-

carbonyl]amino]butyl]boronic

acid

[3]

CAS Number 871576-03-3 [2]

SMILES

COCCC--INVALID-LINK--

NC(=O)

[C@@H]1CCCN1C(=O)--

INVALID-LINK--

NC(=O)OCc3ccccc3

[2]

Inhibition Constant (Ki) 9 nM [1]

Physical State Solid (presumed)

Solubility

Not explicitly reported. Likely

soluble in organic solvents like

DMSO and methanol.

Mechanism of Action
Flovagatran exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor

IIa). Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen

into insoluble fibrin strands, which form the meshwork of a blood clot. By inhibiting thrombin,

flovagatran prevents the formation of fibrin and thus, the formation of a thrombus.
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Figure 1: Simplified Coagulation Cascade and the Site of Flovagatran Action.
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Pharmacodynamic and Pharmacokinetic Properties
Detailed preclinical and clinical pharmacokinetic and pharmacodynamic data for flovagatran
are not extensively available in the public domain. The information below is based on limited

available data and general knowledge of similar compounds.

Table 2: Summary of Preclinical Pharmacodynamic and Pharmacokinetic Parameters (Data Not

Available)

Parameter Species Value

Pharmacodynamics

aPTT Prolongation In vivo (e.g., rat, dog) Data not available

PT Prolongation In vivo (e.g., rat, dog) Data not available

Thrombin Time (TT) In vivo (e.g., rat, dog) Data not available

Pharmacokinetics

Cmax Data not available Data not available

Tmax Data not available Data not available

AUC Data not available Data not available

Half-life (t₁/₂) Data not available Data not available

Clearance (CL) Data not available Data not available

Volume of Distribution (Vd) Data not available Data not available

Experimental Protocols
Specific experimental protocols for the synthesis and analysis of flovagatran are proprietary

and not publicly detailed. However, generalized methodologies for the synthesis of similar

peptide boronic acids and for the assessment of thrombin inhibition are described below.

General Synthetic Workflow for Peptide Boronic Acids
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The synthesis of flovagatran, a peptide boronic acid, likely involves a multi-step process

combining peptide coupling chemistry with the introduction of the boronic acid moiety.

General Synthesis of a Peptide Boronic Acid

Starting Materials:
- Protected Amino Acids
- Boronic Acid Precursor

Step 1: Peptide Coupling
(e.g., amide bond formation)

Step 2: Introduction of Boronic Acid Moiety
(e.g., using a boronate ester)

Step 3: Deprotection
(Removal of protecting groups)

Purification
(e.g., HPLC)

Final Product:
Peptide Boronic Acid

Click to download full resolution via product page

Figure 2: Generalized Synthetic Workflow for Peptide Boronic Acids.

In Vitro Thrombin Inhibition Assay (General Protocol)
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The inhibitory potency (Ki) of a compound like flovagatran against thrombin is typically

determined using a chromogenic or fluorogenic substrate assay.

Principle: The assay measures the rate at which thrombin cleaves a synthetic substrate that

releases a colored or fluorescent molecule. In the presence of an inhibitor, the rate of cleavage

is reduced.

Materials:

Human α-thrombin

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

Assay buffer (e.g., Tris-HCl with polyethylene glycol)

Test compound (flovagatran)

96-well microplate

Microplate reader

Method:

Prepare a series of dilutions of the test compound in the assay buffer.

Add a fixed concentration of thrombin to each well of the microplate.

Add the different concentrations of the test compound to the wells and incubate for a

predetermined period to allow for inhibitor-enzyme binding.

Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.

Monitor the change in absorbance or fluorescence over time using a microplate reader.

Calculate the initial reaction velocities for each inhibitor concentration.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity).
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Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the

substrate concentration and its Michaelis-Menten constant (Km).

High-Performance Liquid Chromatography (HPLC)
Method for Purity and Quantification (General Protocol)
HPLC is a standard technique for assessing the purity and quantifying the concentration of

small molecules like flovagatran.

Principle: The compound is dissolved in a suitable solvent and injected into a column packed

with a stationary phase. A mobile phase is pumped through the column, and the compound

separates from impurities based on its affinity for the stationary and mobile phases. A detector

measures the amount of compound eluting from the column over time.

Typical HPLC System:

HPLC instrument with a pump, injector, column oven, and detector (e.g., UV-Vis or Mass

Spectrometry)

Reversed-phase C18 column

Mobile phase: A gradient of two solvents, typically water with an acid (e.g., formic acid or

trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

Method:

Prepare a standard solution of the compound with a known concentration.

Prepare the sample solution to be analyzed.

Set up the HPLC method, including the mobile phase gradient, flow rate, column

temperature, and detector wavelength.

Inject the standard solution to establish the retention time and peak area corresponding to a

known concentration.

Inject the sample solution.
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Analyze the resulting chromatogram to determine the retention time and peak area of the

compound. Purity is assessed by the relative area of the main peak compared to any

impurity peaks. Quantification is achieved by comparing the peak area of the sample to that

of the standard.

Conclusion
Flovagatran is a well-characterized potent thrombin inhibitor from a chemical and in vitro

perspective. Its high affinity and direct mechanism of action made it a promising candidate for

antithrombotic therapy. While the lack of publicly available, detailed preclinical and clinical data

limits a full assessment of its in vivo profile, the information presented in this guide provides a

solid foundation for researchers interested in the study of thrombin inhibitors and the

development of novel anticoagulants. The provided generalized experimental protocols offer a

starting point for the synthesis and evaluation of similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Flovagatran sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

3. hematology.org [hematology.org]

To cite this document: BenchChem. [Flovagatran: A Technical Guide to a Potent Thrombin
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672847#flovagatran-chemical-structure-and-
properties]

Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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